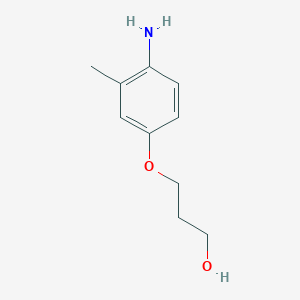
3-(4-Amino-3-methylphenoxy)propan-1-ol
Vue d'ensemble
Description
“3-(4-Amino-3-methylphenoxy)propan-1-ol” is a compound with the molecular formula C10H15NO2 . It contains an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a propane chain. This chain is further connected to a phenyl ring with a methyl group (-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a methyl group and a propyl chain bearing an amino and a hydroxyl group . The exact spatial arrangement would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amino alcohol, it would likely be polar and capable of forming hydrogen bonds . Its solubility in various solvents would depend on the balance of its polar and nonpolar regions.Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research on beta-adrenoceptor blocking agents has shown that compounds like 3-(4-Amino-3-methylphenoxy)propan-1-ol play a significant role in achieving cardioselectivity. A study by Rzeszotarski et al. (1979) synthesized a series of related compounds and found that certain substitutions in these compounds led to a higher affinity for beta-1 adrenoceptors and increased cardioselectivity. This suggests potential applications in developing more targeted cardiovascular drugs (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds related to this compound. They found that these compounds exhibited notable antimicrobial activities against various human pathogens, including Staphylococcus aureus and Escherichia coli, as well as antioxidant activity. This research underscores the potential of these compounds in developing new antimicrobial agents and antioxidants (Čižmáriková et al., 2020).
Synthesis and Characterization of Metal-Free and Metallophthalocyanines
Acar et al. (2012) conducted a study on the synthesis and characterization of novel metal-free and metallophthalocyanines using derivatives of this compound. They found that these compounds exhibited interesting aggregation behaviors in different solvents, which could be significant for applications in material science and photovoltaic devices (Acar et al., 2012).
Plant Growth Retardant Potential
Sharma et al. (2008) explored the synthesis of bis-quaternary salts from aromatic compounds, including derivatives of this compound, and examined their potential as plant growth retardants. Their findings indicated significant inhibitory effects on seedling growth, suggesting potential applications in agriculture (Sharma et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-amino-3-methylphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHQBTCIVJKTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)
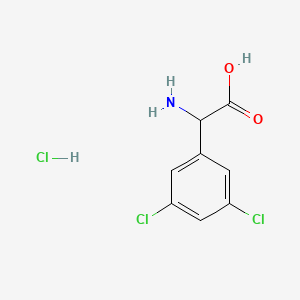
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
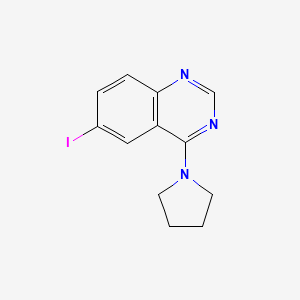
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
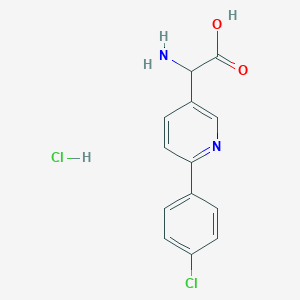
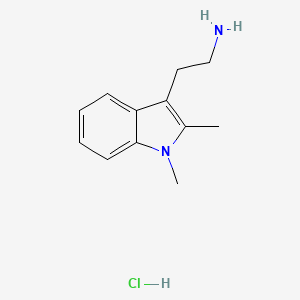
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)
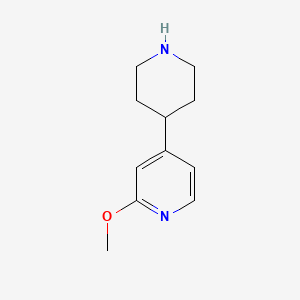
![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)
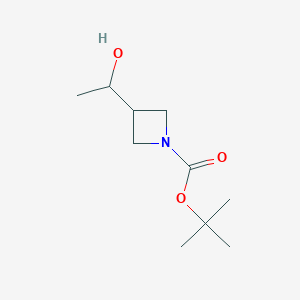
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)
